molecular formula C13H10F3N3O B13096647 N-(3-(Trifluoromethyl)benzyl)pyrazine-2-carboxamide

N-(3-(Trifluoromethyl)benzyl)pyrazine-2-carboxamide

Cat. No.: B13096647
M. Wt: 281.23 g/mol
InChI Key: YZNGNRHQDXBLJU-UHFFFAOYSA-N
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Description

N-(3-(Trifluoromethyl)benzyl)pyrazine-2-carboxamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrazine-2-carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Trifluoromethyl)benzyl)pyrazine-2-carboxamide typically involves the reaction of 3-(trifluoromethyl)benzylamine with pyrazine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts or alternative solvents that are easier to handle on a large scale. Additionally, continuous flow reactors might be employed to enhance the reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Trifluoromethyl)benzyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(3-(Trifluoromethyl)benzyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Properties

Molecular Formula

C13H10F3N3O

Molecular Weight

281.23 g/mol

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2-carboxamide

InChI

InChI=1S/C13H10F3N3O/c14-13(15,16)10-3-1-2-9(6-10)7-19-12(20)11-8-17-4-5-18-11/h1-6,8H,7H2,(H,19,20)

InChI Key

YZNGNRHQDXBLJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=NC=CN=C2

Origin of Product

United States

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